[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate
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Description
The compound “[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate” is a complex organic molecule. It contains a benzodioxole group, which is a type of aromatic ether, and a phenyl group, which is a derivative of benzene. The presence of these groups suggests that this compound may have interesting chemical properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. For example, the solubility, boiling point, and melting point of a compound are all influenced by the types of atoms it contains and how they are arranged .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Patel et al. (2009, 2010) explored the synthesis of certain compounds, including substituted phenyl derivatives and dihydropyrimidinones, which involved the use of benzodioxol-5-yl structures. These compounds were studied for their antimicrobial activities. (Patel et al., 2009), (Patel et al., 2010)
Anticancer Evaluation
- Ravinaik et al. (2021) synthesized and evaluated the anticancer activity of a series of benzamides, starting from substances including 2-(4-methylphenyl)acetic acid. These compounds showed notable anticancer activities in various cancer cell lines, highlighting the potential therapeutic applications of benzodioxol-5-yl related compounds. (Ravinaik et al., 2021)
Chemical Reaction Mechanism and Rate Studies
- The work of Um et al. (2005) focused on the effect of o-methyl group on chemical reaction rates and mechanisms, involving phenyl X-substituted 2-methylbenzoates. This research provides insights into the influence of substituents on reaction kinetics, which is essential in chemical synthesis involving benzodioxol-5-yl structures. (Um et al., 2005)
Heterocyclic Compound Synthesis
- Li et al. (2012) described the synthesis of novel bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing a 1,3-benzodioxole system. This research contributes to the field of organic chemistry, specifically in creating new compounds with potential applications in various domains. (Li et al., 2012)
Properties
IUPAC Name |
[4-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-16-2-6-19(7-3-16)24(26)29-20-10-8-18(9-11-20)21(25)12-4-17-5-13-22-23(14-17)28-15-27-22/h2-14H,15H2,1H3/b12-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKGNBVQMXQZJO-UUILKARUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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